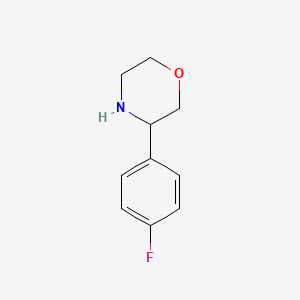

3-(4-Fluorophenyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

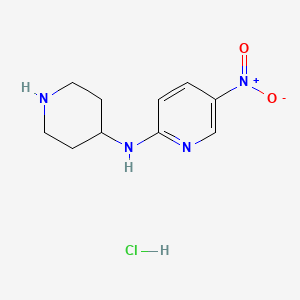

3-(4-Fluorophenyl)morpholine is a chemical compound with a wide range of applications in scientific research and industry. It is an important intermediate of the antibiotic drug linezolid .

Synthesis Analysis

The precursor compound 3-fluoro-4-morpholinoaniline is synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction with Fe/NH4Cl .Molecular Structure Analysis

The molecular formula of this compound is C10H12FNO . The molecular weight is 181.207 Da .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved sources.Applications De Recherche Scientifique

Synthesis and Characterization

- A derivative of 3-(4-Fluorophenyl)morpholine was synthesized and characterized, showing potential for biological activity such as antibacterial and antioxidant effects, as well as anti-TB and anti-diabetic properties (Mamatha et al., 2019).

- The molecule's crystal structure was analyzed, revealing insights into its molecular arrangement and potential applications in material science and drug design (B. Chai & Changling Liu, 2011).

Biological and Medicinal Applications

- Research highlighted the compound's potential as an antidepressant and its effectiveness in pre-clinical tests for emesis and depression (T. Harrison et al., 2001).

- Another study synthesized a derivative showing distinct inhibition on cancer cell lines, indicating its potential use in antitumor applications (Zhi-hua Tang & W. Fu, 2018).

- Investigation into the antimicrobial activity of a morpholine derivative provided insights into its potential as an antibiotic against multidrug-resistant strains (M. A. Oliveira et al., 2015).

Chemical and Catalytic Properties

- The compound's role as an intermediate in the synthesis of pharmaceuticals was explored, highlighting its importance in drug development and synthesis (Zhang Fuli, 2012).

- Its application in catalysis was demonstrated, where it was used in the hydrogenation of nitroarenes, a crucial reaction in pharmaceutical synthesis (K. Shanmugaraj et al., 2020).

Imaging and Sensing Applications

- A study developed a fluorescent probe based on a morpholine derivative for imaging trivalent cations in living cells, illustrating its potential in biological imaging and diagnostics (F. Ye et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as gefitinib, selectively target the mutant proteins in malignant cells . These targets often include tyrosine kinases associated with transmembrane cell surface receptors .

Mode of Action

It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting its activity . This interaction results in the inhibition of intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.

Pharmacokinetics

Similar compounds are known to have high gi absorption and are bbb permeant . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have shown significant activity against various diseases, suggesting that they may have a broad range of molecular and cellular effects .

Action Environment

It’s important to note that environmental factors can significantly impact the effectiveness of similar compounds .

Propriétés

IUPAC Name |

3-(4-fluorophenyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURZDWDKDQRYTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017396-52-9 |

Source

|

| Record name | 3-(4-fluorophenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the common synthetic approaches to obtain 3-(4-Fluorophenyl)morpholine?

A1: Several synthetic routes have been explored for this compound, often aiming for specific stereoisomers crucial for pharmaceutical activity. Two prominent approaches are:

- Cyclization and Reduction: Starting with 2-(4-fluorophenyl)acetonitrile, a series of cyclization, oxidation, and reduction steps lead to the desired morpholine structure [, ]. This method is favored for its simplicity and lower environmental impact.

- Grignard Addition and Hydrogenation: A highly stereoselective method involves the Grignard addition of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy] magnesium bromide to a morpholinone derivative, followed by hydrogenation [, ]. This approach offers good control over stereochemistry, a critical factor in drug efficacy.

Q2: How does the stereochemistry of this compound derivatives influence their activity?

A: The stereochemistry of this compound derivatives plays a crucial role in their binding affinity and selectivity towards targets like the NK1 receptor. In aprepitant, the (2R,3S) configuration of the morpholine ring is essential for optimal interaction with the receptor [, ]. Modifications altering this stereochemistry can significantly impact the compound's potency and selectivity.

Q3: What challenges are encountered during the synthesis of this compound derivatives, and how are they addressed?

A: One challenge in synthesizing these compounds lies in controlling the stereochemistry during key reactions like Grignard addition and hydrogenation. Researchers have discovered that factors like pH significantly impact the stability and reactivity of intermediates, ultimately influencing the final product's stereochemical outcome []. Careful optimization of reaction conditions, including pH control and catalyst selection, is vital to ensure high stereoselectivity. Additionally, the hydrogenation step can exhibit unusual kinetics, with the potential for impurity formation []. Detailed kinetic studies have been conducted to understand and mitigate this issue, leading to improved reaction control and product purity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2824061.png)

![6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2824064.png)

![N-butyl-1-{3-[(4-methylbenzoyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2824067.png)

![N-(2,6-dimethylphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2824068.png)

![N-cyclopentyl-1-[4-(isobutyrylamino)benzoyl]piperidine-3-carboxamide](/img/structure/B2824073.png)

![3-(2,4-dimethoxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2824074.png)

![(Z)-2-(benzenesulfonyl)-2-[2-[(2,6-dichlorophenyl)methylsulfanyl]-3-methylimidazol-4-yl]-N,N-dimethylethenamine](/img/structure/B2824075.png)

![N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2824079.png)